molecular formula C18H13BrN4O2 B11199030 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11199030
M. Wt: 397.2 g/mol
InChI Key: DBXOFDUKRCWELB-UHFFFAOYSA-N
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Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of these oxadiazoles can then be acylated with various acid chlorides to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H13BrN4O2/c1-11-4-2-5-12(8-11)17-20-15(25-23-17)10-16-21-22-18(24-16)13-6-3-7-14(19)9-13/h2-9H,10H2,1H3

InChI Key

DBXOFDUKRCWELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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